5-Bromo-1-tetralone
Overview
Description
Scientific Research Applications
5-Bromotetralone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
Target of Action
It’s known that this compound is a synthetic intermediate useful for pharmaceutical synthesis .
Mode of Action
The mode of action of 5-Bromo-1-tetralone involves a nucleophilic interaction of neighboring monovalent halogen to stabilize an imino sp2 nitrogen cation . This interaction has an overwhelming impact on the reaction pathway, completely altering the migratory preference under acid-catalyzed Beckmann rearrangement conditions .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the Beckmann rearrangement . This is an acid-catalyzed transformation of oximes to amides . In the presence of this compound, the reaction pathway is altered, resulting in syn-regioselectivity, in contrast to the general case of anti-selectivity .
Pharmacokinetics
It has a molecular weight of 225.08 g/mol . It is soluble in DMF and DMSO, and slightly soluble in ethanol and PBS (pH 7.2) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to confirm this.
Result of Action
It’s known that the compound is used as a synthetic intermediate in pharmaceutical synthesis , suggesting that its effects are likely dependent on the specific context of its use.
Action Environment
It’s known that the compound should be stored in a dry, room temperature environment . This suggests that moisture and temperature could potentially affect its stability and efficacy.
Safety and Hazards
Future Directions
Tetralone scaffolds, including 5-Bromo-1-tetralone, have potential therapeutic applications. They have been used in the synthesis of various therapeutically functional compounds and have shown diverse biological activities. Future research may focus on exploring the small molecule library having an α-tetralone scaffold along with their diverse biological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromo-1-tetralone are not fully understood due to the limited available research. It is known that tetralone derivatives can interact with various enzymes and proteins. For instance, some tetralone derivatives have been found to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. It is known that tetralone derivatives can have significant effects on cells. For example, certain tetralone derivatives have been found to exhibit anti-proliferative actions against cervical cancer cells .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-studied. It is known that tetralone derivatives can undergo various chemical reactions. For instance, they can react with hydroxylamine to form oximes or with hydrazine to form hydrazones .
Temporal Effects in Laboratory Settings
It is known that tetralone derivatives can exhibit changes in their effects over time .
Metabolic Pathways
It is known that tetralone derivatives can be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromotetralone can be synthesized through the bromination of tetralone. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The bromination process is highly selective, leading to the formation of 5-Bromotetralone with high yield and purity .
Industrial Production Methods: In industrial settings, the production of 5-Bromotetralone follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromotetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted tetralone derivatives
Comparison with Similar Compounds
- 5-Bromo-1-tetralone
- 5-Bromo-2-tetralone
- 5-Bromo-3-tetralone
Comparison: 5-Bromotetralone is unique due to its specific bromination at the 5-position, which imparts distinct chemical properties. Compared to other brominated tetralones, it exhibits higher reactivity in substitution reactions and greater stability under various reaction conditions. This makes it a preferred intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXOUYZZHVHEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447287 | |
Record name | 5-Bromo-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68449-30-9 | |
Record name | 5-Bromo-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3,4-dihydro-2H-naphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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